
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone is a complex organic compound with the molecular formula C13H9BrClN2O3 It is characterized by the presence of amino, bromo, nitro, and chlorophenyl groups attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 2-amino-3-bromophenyl with nitric acid to introduce the nitro group, followed by a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2’-chloro-5-nitrobenzophenone
- 2-Amino-5-nitro-2’-chlorobenzophenone
- Benzophenone, 2-amino-2’-chloro-5-nitro
Uniqueness
(2-Amino-3-bromo-5-nitrophenyl)(2-chlorophenyl)methanone is unique due to the presence of both bromo and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
90019-29-7 |
|---|---|
Formule moléculaire |
C13H8BrClN2O3 |
Poids moléculaire |
355.57 g/mol |
Nom IUPAC |
(2-amino-3-bromo-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H8BrClN2O3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H,16H2 |
Clé InChI |
VZGDYLQADUSJIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


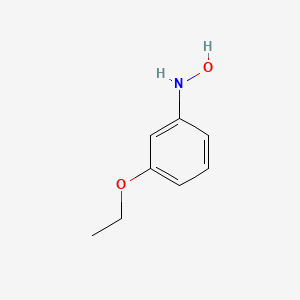
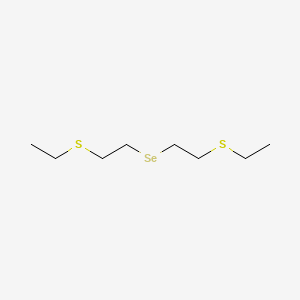
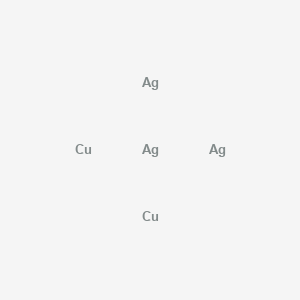
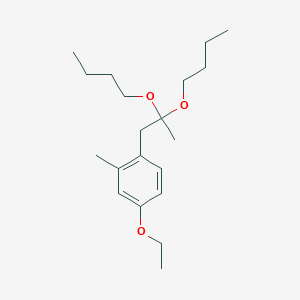
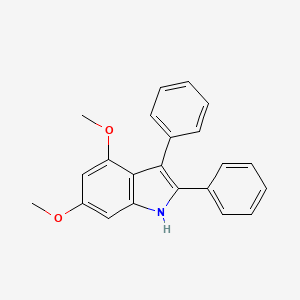

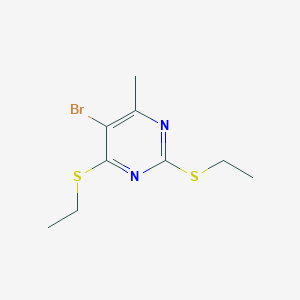

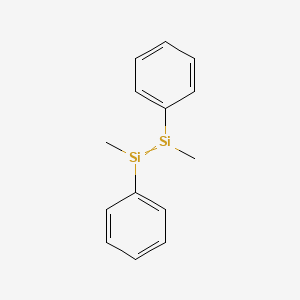
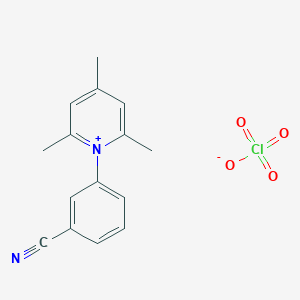
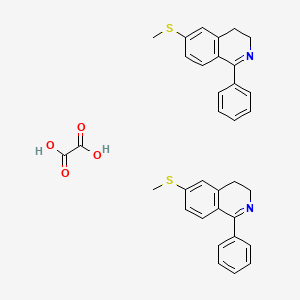
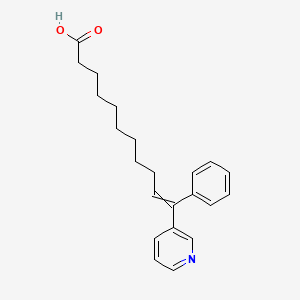
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
